1,7,8-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
1,7,8-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines an imidazole ring fused with a purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,8-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic conditions.
Fusion with the purine ring: The imidazole intermediate is then reacted with a purine derivative under basic conditions to form the fused ring system.
Introduction of methyl groups: Methylation reactions are carried out using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.
Attachment of the 3-methylbenzyl group: This step involves a nucleophilic substitution reaction where the benzyl group is introduced using a benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,7,8-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be carried out using halides or other nucleophiles to replace specific groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Benzyl halides, alkyl halides, or other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, benzyl, or halogen groups.
Scientific Research Applications
1,7,8-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,7,8-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA/RNA interaction: The compound can intercalate into DNA or RNA, affecting their structure and function, which can lead to changes in gene expression or protein synthesis.
Comparison with Similar Compounds
1,7,8-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:
1,3,7-trimethylxanthine (caffeine): Both compounds contain a purine ring system, but caffeine lacks the imidazole ring and the benzyl group.
1,3-dimethyl-7-benzylxanthine: Similar structure but with different methylation and benzylation patterns.
1,3,7-trimethyluric acid: Contains a purine ring system with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an imidazole and purine ring system, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,6,7-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11-6-5-7-13(8-11)10-23-16(24)14-15(21(4)18(23)25)19-17-20(3)12(2)9-22(14)17/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKSOUVRENLTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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